1-(3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)ethanone

Lipophilicity Physicochemical Properties Drug Design

Programs targeting BET bromodomain inhibitors face critical synthetic bottlenecks when incorrect 5-substituted analogs derail established SAR. This compound resolves that risk as the definitive 5-acetyl pyrazole scaffold required for the BETi-211 synthetic route. - Enables faithful replication of published BETi-211 synthesis, achieving reported sub-nanomolar Ki values in TNBC cell lines. - Cyclopropyl group offers superior metabolic stability vs. isopropyl analogs, reducing CYP450-mediated oxidation in oral drug candidates. - Calculated XLogP3-AA of ~1.5 balances solubility and permeability, ideal for CNS drug discovery and fragment growing.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
Cat. No. B11714289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)ethanone
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=N1)C2CC2)C(=O)C
InChIInChI=1S/C10H14N2O/c1-3-12-10(7(2)13)6-9(11-12)8-4-5-8/h6,8H,3-5H2,1-2H3
InChIKeyCVPWSWDJBWPCTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)ethanone: Key Pyrazole Building Block


1-(3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)ethanone (CAS 1784185-18-7) is a synthetically versatile pyrazole derivative, characterized by a cyclopropyl group at the 3-position, an ethyl group at the 1-position, and an acetyl moiety at the 5-position of the pyrazole ring . This compound is primarily utilized as a critical synthetic intermediate, most notably in the construction of advanced BET bromodomain inhibitors , and is also featured in patent literature for the preparation of agrochemical active ingredients . Its specific substitution pattern is designed to impart favorable physicochemical properties, such as balanced lipophilicity and metabolic stability, making it a valuable building block in both medicinal and agricultural chemistry research programs .

Synthetic intermediate for BET bromodomain inhibitor research
Core building block in patented agrochemical discovery
Pyrazole scaffold with cyclopropyl substitution for metabolic stability studies

1-(3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)ethanone: Analog Substitution Risks


The precise combination of substituents on the pyrazole core of 1-(3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)ethanone is not arbitrary; it dictates specific physicochemical properties and downstream synthetic utility that cannot be replicated by close analogs. Even a seemingly minor change, such as extending the N-alkyl chain from an ethyl to a propyl group, results in a measurable shift in lipophilicity (calculated XLogP3-AA increases from ~1.5 to 1.7) and alters the compound's pharmacokinetic profile and solubility characteristics when incorporated into a final drug molecule . More fundamentally, the specific 5-acetyl handle is essential for the key amination steps in patented synthetic routes to high-value therapeutic candidates like BETi-211, meaning that substituting a different 5-substituted analog would derail the entire synthetic sequence and fail to produce the intended bioactive target . Therefore, for research programs relying on established SAR or patented synthetic protocols, sourcing the exact compound is not a matter of preference but a critical requirement for experimental validity and reproducibility.

N-Alkyl chain variation
Extending the N1-ethyl to a propyl group may alter lipophilicity and synthetic outcome, limiting direct replacement.
5-Acetyl handle specificity
The 5-acetyl group is essential for key amination steps in BET inhibitor synthesis; alternative 5-substituted analogs cannot replicate the pathway.
Cyclopropyl substitution context
The cyclopropyl motif provides a specific metabolic stability profile that may not be matched by isopropyl or tert-butyl analogs.

1-(3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)ethanone vs. Closest Analogs: Quantitative Guide


Lipophilicity: 1-Ethyl vs. 1-Propyl Analog

The N1-ethyl substituent on 1-(3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)ethanone provides a calculated XLogP3-AA of approximately 1.5, which is lower than the 1.7 value computed for its direct 1-propyl analog, 1-(3-cyclopropyl-1-propyl-1H-pyrazol-5-yl)ethan-1-one . This difference of -0.2 logP units indicates the ethyl analog is measurably less lipophilic, a property that is often associated with improved aqueous solubility and a reduced risk of promiscuous binding or off-target effects when incorporated into a lead compound .

Lipophilicity
Cross-study comparable
XLogP3-AA ~1.5 (ethyl) vs ~1.7 (propyl), Δ −0.2
Ethyl analog shows measurably lower lipophilicity, supporting solubility-focused candidate design.
Computed by XLogP3 3.0; experimental validation advised.
Lipophilicity Physicochemical Properties Drug Design

Key Intermediate for High-Potency BET Inhibitor (BETi-211)

1-(3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)ethanone serves as the essential core scaffold for the synthesis of BETi-211, an orally active BET bromodomain inhibitor with a reported binding affinity (Ki) of <1 nM . While the final compound BETi-211 contains additional elaborate structural features, the specific 3-cyclopropyl-1-ethyl-1H-pyrazol-5-yl moiety is a non-negotiable structural requirement for achieving this level of potency; alternative pyrazole substitutions used in other BET inhibitor series (e.g., JQ1 or I-BET762) produce different selectivity profiles and typically exhibit lower potency in direct comparison assays for this specific chemotype .

BETi-211 Binding Affinity
Class-level inference
Derived inhibitor Ki
Supports synthesis of a reported high-affinity BET inhibitor chemotype for research evaluation.
Biochemical binding assay; cross-study comparison requires confirmation.
Metabolic Stability
Class-level inference
~3–5× lower intrinsic clearance for cyclopropyl vs isopropyl
Cyclopropyl substitution may support metabolic stability optimization programs.
Human liver microsome data class-level; specific compound validation needed.
Agrochemical Patent
Supporting evidence
Listed as intermediate in US9756858B2 (Syngenta)
Establishes documented industrial application for pesticidal research.
Patent citation; verify synthetic utility for specific agrochemical targets.
BET Bromodomain Inhibition Oncology Synthetic Intermediate

Cyclopropyl Metabolic Stability vs. Isopropyl and tert-Butyl

The cyclopropyl group at the 3-position of the pyrazole ring confers a significant metabolic stability advantage over other common alkyl substituents. Literature data indicates that replacing an isopropyl group with a cyclopropyl ring in drug-like molecules can reduce intrinsic clearance in human liver microsomes by up to 3- to 5-fold, while also serving as a more metabolically stable bioisostere for a tert-butyl group . This class-level inference is directly applicable to 1-(3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)ethanone, where the cyclopropyl moiety is a key design feature intended to mitigate oxidative metabolism by cytochrome P450 enzymes, a property not shared by analogs bearing larger or more flexible alkyl chains .

Metabolic Stability
Class-level inference
~3–5× lower intrinsic clearance for cyclopropyl vs isopropyl
Cyclopropyl substitution may support metabolic stability optimization programs.
Human liver microsome data class-level; specific compound validation needed.
Metabolic Stability CYP450 Medicinal Chemistry

Agrochemical Intermediate: Patent-Backed Utility

The compound is explicitly claimed as a valuable intermediate in the synthesis of agrochemical active ingredients, as documented in a patent assigned to Syngenta Participations AG (US9756858B2) for pesticidal compositions . This patent protection and industrial application provide a clear, verifiable use-case that differentiates it from other pyrazole ethanones that are solely academic curiosities. The specific 5-acetyl handle allows for facile derivatization into a wide range of pesticidal agents, and the presence of the cyclopropyl group is a common motif in modern agrochemicals due to its contribution to field stability and bioavailability .

Agrochemical Patent
Supporting evidence
Listed as intermediate in US9756858B2 (Syngenta)
Establishes documented industrial application for pesticidal research.
Patent citation; verify synthetic utility for specific agrochemical targets.
Agrochemicals Pesticides Process Chemistry

1-(3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)ethanone: Validated Application Scenarios


High-Potency BET Inhibitor Synthesis (BETi-211)

This compound is the definitive starting material for constructing the BETi-211 chemotype. Research groups focused on developing orally active BET inhibitors for oncology, particularly against triple-negative breast cancer (TNBC) cell lines, should procure this specific building block to ensure the faithful replication of published synthetic routes and to achieve the reported sub-nanomolar Ki values . Using a close analog will not yield the intended pharmacophore and will invalidate SAR comparisons.

Lead Optimization for Metabolic Stability

For drug discovery programs targeting orally administered small molecules, the cyclopropyl group is a well-validated design element for improving metabolic stability. Procuring 1-(3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)ethanone provides a core scaffold that is inherently more resistant to CYP450-mediated oxidation compared to analogs with isopropyl or tert-butyl substituents . This makes it an ideal choice for early-stage SAR exploration where reducing intrinsic clearance is a primary objective.

Agrochemical Discovery & Process Development

As evidenced by its citation in Syngenta's patent portfolio, this compound is a validated intermediate for generating novel pesticidal agents . Industrial and academic labs engaged in crop protection research can confidently source this material for the synthesis of new patentable chemical matter, leveraging the established synthetic utility of the 5-acetyl group for further derivatization into active ingredients.

Fragment-Based Drug Discovery: Physicochemical Optimization

This building block offers a calculated XLogP3-AA of ~1.5, which is lower than its 1-propyl analog (XLogP3-AA = 1.7) . This specific lipophilicity profile makes it a superior choice for fragment growing or scaffold hopping exercises where maintaining a favorable balance between solubility and permeability is crucial. It is particularly suitable for central nervous system (CNS) drug discovery programs where a lower logP is often correlated with reduced hERG liability and improved brain penetration.

Application
Selection Property
Validation Focus
BET bromodomain inhibitor synthesis
Synthetic route fidelity to patented chemotype
Pharmacophore assembly and target engagement assays
Metabolic stability lead optimization
Cyclopropyl substitution for clearance reduction
CYP450 metabolic stability screening
Agrochemical active ingredient synthesis
Patent-validated pyrazole intermediate
Derivatization pathway to pesticidal candidates
Fragment-based lead optimization
Balanced lipophilicity profile (moderate logP)
Solubility-permeability trade-off in CNS-like programs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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